4-(benzenesulfonyl)piperazine-2,6-dione
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)piperazine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c13-9-6-12(7-10(14)11-9)17(15,16)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLRIURXOVHWIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CN1S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient synthetic approach to prepare 4-(benzenesulfonyl)piperazine-2,6-dione involves the reaction of 4-benzenesulfonyliminodiacetic acid with primary amines using carbonyldiimidazole in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) at ambient temperature . This method provides a straightforward route to obtain the desired compound with high yield.
Industrial Production Methods
In industrial settings, the synthesis of 4-(benzenesulfonyl)piperazine-2,6-dione can be scaled up by optimizing the reaction conditions mentioned above. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)piperazine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted piperazine-2,6-diones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
- Antipsychotic Properties : Recent studies have identified derivatives of piperazine-2,6-dione as potential antipsychotic agents. These compounds exhibit high affinity for dopamine receptors (D2 and D3) and serotonin receptors (5-HT1A, 5-HT2A). Notably, one derivative showed efficacy in behavioral models predictive of antipsychotic activity without inducing extrapyramidal symptoms, suggesting a favorable side effect profile compared to traditional antipsychotics like clozapine .
- Neuroprotective Effects : Research indicates that piperazine derivatives can enhance neuroprotection by activating store-operated calcium entry in neurons. Studies using mouse hippocampal slices demonstrated that these compounds restored long-term potentiation in aged models of Alzheimer's disease .
- Antioxidant Activity : The antioxidant properties of piperazine-2,6-dione have been explored for their potential to mitigate oxidative stress-related damage in biological systems. This activity is particularly relevant for developing treatments for age-related diseases .
Biological Research Applications
- Enzyme Inhibition Studies : The compound has been utilized in studies focusing on enzyme inhibition mechanisms. For instance, piperazine derivatives have shown inhibitory effects on human acetylcholinesterase, which is crucial for neurotransmission . Virtual screening has indicated that certain derivatives bind effectively at both peripheral anionic and catalytic sites.
- Cancer Research : Piperazine-2,6-dione has been investigated for its anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including glioblastoma and cervical cancer cells. The compound's mechanism involves binding interactions with biomolecules that modulate enzyme activity .
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of piperazine derivatives, researchers synthesized various analogs and tested their efficacy against different cancer cell lines. One notable derivative exhibited significant anti-proliferative activity with an IC50 value of 11.46 µM against the A549 lung cancer cell line, demonstrating its potential as a therapeutic agent .
Case Study 2: Neuroprotective Mechanisms
Another research project investigated the neuroprotective effects of piperazine derivatives in mouse models of Alzheimer's disease. The results indicated that treatment with these compounds enhanced synaptic plasticity and cognitive function in aged mice, highlighting their potential as therapeutic agents for neurodegenerative disorders .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)piperazine-2,6-dione involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can form strong interactions with biological molecules, leading to the modulation of their activity. The piperazine ring can also interact with various enzymes and receptors, influencing their function and leading to the desired biological effects.
Comparison with Similar Compounds
Key Differences :
- The benzenesulfonyl group in 4-(benzenesulfonyl)piperazine-2,6-dione may confer greater metabolic stability compared to indole-carbonyl or succinamoyl groups due to its resistance to enzymatic cleavage.
- Sulfonyl groups often improve binding to sulfhydryl-containing enzymes (e.g., topoisomerases), suggesting unique mechanistic pathways .
Comparison with Cardioprotective Agents (e.g., Dexrazoxane)
Dexrazoxane (4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione) is a clinically approved cardioprotective agent that mitigates anthracycline-induced cardiotoxicity. Its mechanism involves iron chelation and topoisomerase IIβ inhibition .
| Feature | Dexrazoxane | 4-(Benzenesulfonyl)piperazine-2,6-dione |
|---|---|---|
| Substituent | 3,5-Dioxopiperazinylpropyl | Benzenesulfonyl |
| Key Activity | Iron chelation, Topo IIβ inhibition | Likely sulfhydryl enzyme modulation |
| Clinical Use | Approved for cardiotoxicity | Not reported |
| Metabolite | ADR-925 (hydrophilic) | Unknown |
Structural Insight: The benzenesulfonyl group lacks the dioxopiperazine side chain critical for dexrazoxane’s iron-chelating activity.
Comparison with Metal-Binding Derivatives
Piperazine-2,6-dione derivatives with ion-binding capabilities include:
- Compounds 3, 4, 7, and 8 ():
- Bound Cu⁺, Cu²⁺, Fe²⁺, Fe³⁺, and Zn²⁺ in the order Cu⁺ > Cu²⁺ > Fe²⁺ > Fe³⁺ > Zn²⁺.
- Required unsubstituted piperazine-2,6-dione rings for ion coordination.
Implications for 4-(Benzenesulfonyl)piperazine-2,6-dione :
The benzenesulfonyl group may sterically hinder metal coordination, reducing ion-binding efficacy compared to unsubstituted derivatives. This could limit its utility in oxidative stress-related applications .
Comparison with Antimetastatic Bisdioxopiperazines
Bisdioxopiperazines like razoxane (ICRF-159) and probimane ():
Structural Contrast :
- 4-(Benzenesulfonyl)piperazine-2,6-dione is a monosubstituted derivative, lacking the bisdioxopiperazine scaffold necessary for antimetastatic activity.
Structural and Functional Analysis
Substituent Effects :
- Aromatic/Heterocyclic Groups (e.g., indole-2-carbonyl): Enhance DNA intercalation and kinase inhibition.
- Alkylene-Linked Groups (e.g., dexrazoxane): Enable iron chelation and cardioprotection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
